molecular formula C9H13ClO B14377711 Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- CAS No. 88656-07-9

Cyclopentanone, 3-(3-chloro-1-methylenepropyl)-

Cat. No.: B14377711
CAS No.: 88656-07-9
M. Wt: 172.65 g/mol
InChI Key: UWDCCIFJVFQCTC-UHFFFAOYSA-N
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Description

Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclopentanone, where a 3-chloro-1-methylenepropyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-chloro-1-methylenepropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 3-chloro-1-methylenepropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of the 3-chloro-1-methylenepropyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 3-methyl-: A similar compound with a methyl group instead of the 3-chloro-1-methylenepropyl group.

    Cyclopentanone, 3-ethyl-: Another derivative with an ethyl group.

    Cyclopentanone, 3-(3-bromo-1-methylenepropyl)-: A bromine analog of the compound.

Uniqueness

Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- is unique due to the presence of the 3-chloro-1-methylenepropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88656-07-9

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-(4-chlorobut-1-en-2-yl)cyclopentan-1-one

InChI

InChI=1S/C9H13ClO/c1-7(4-5-10)8-2-3-9(11)6-8/h8H,1-6H2

InChI Key

UWDCCIFJVFQCTC-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCl)C1CCC(=O)C1

Origin of Product

United States

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